4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-[3-(2,6-dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4/c19-14-2-1-3-15(20)13(14)4-5-16(23)21-8-6-12(7-9-21)22-17(24)10-26-11-18(22)25/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBDTPSSMRYENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via Friedel-Crafts acylation, using 2,6-dichlorobenzoyl chloride and a suitable catalyst.
Formation of the Morpholine Ring: The morpholine ring is formed through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or morpholine rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the piperidine and morpholine rings contribute to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with several analogs documented in pharmaceutical and chemical databases. Below is a comparative analysis:
Key Observations
Chlorinated Aromatic Systems: The 2,6-dichlorophenyl group in the target compound is a hallmark of enhanced lipophilicity and steric bulk, common in antimicrobials (e.g., quinolones in ) and kinase inhibitors. This group improves membrane permeability and target engagement compared to non-halogenated analogs . In contrast, 4-(4-chlorophenyl)-4-piperidinol lacks the dichloro substitution, reducing its steric demand and likely altering its biological target profile .
Heterocyclic Cores: The morpholine-3,5-dione moiety distinguishes the target compound from isoxazole- or indolinone-based analogs. Morpholine derivatives are prized for their solubility and metabolic stability, whereas indolinones (e.g., sunitinib-like scaffolds) are often employed in kinase inhibition . Bis(morpholino-triazine) derivatives () utilize morpholine groups to modulate solubility but employ a triazine core instead of a morpholine-dione, altering electronic properties and binding modes .
This contrasts with rigid carboxylic acid chloride groups in isoxazole analogs, which may limit adaptability .
Biological Activity
The compound 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a morpholine derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
- Molecular Weight : 375.25 g/mol
This compound features a piperidine ring and a morpholine moiety, which are known for their roles in various biological activities, including analgesic and anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives containing piperidine rings have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Inhibition of EGFR |
| Study B | A549 | 12.5 | Induction of apoptosis |
These findings suggest that this compound may possess similar antitumor activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that morpholine derivatives can inhibit bacterial growth effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The antimicrobial action is likely due to the disruption of bacterial cell membranes or interference with metabolic pathways.
Neuropharmacological Effects
Piperidine derivatives are often associated with neuropharmacological effects. Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
Case Studies and Research Findings
- Case Study on Antitumor Activity : A recent study investigated the effects of morpholine derivatives on breast cancer cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, suggesting its potential as an anticancer agent.
- Neuropharmacological Study : Another research focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results showed that these compounds could mitigate oxidative stress and improve cognitive function in animal models.
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various morpholine derivatives against resistant bacterial strains, emphasizing the potential role of this compound in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
